2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S2 and its molecular weight is 506.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antithrombotic Properties
A related compound, SSR182289A, has been explored for its antithrombotic properties. It demonstrated potent oral antithrombotic effects in several animal models of venous, arterio-venous shunt, and arterial thrombosis, offering insights into the potential therapeutic applications of sulfonylacetamide derivatives in preventing thrombosis (Lorrain et al., 2003).
Heterocyclic Synthesis
Compounds with structural similarities have been used in the synthesis of heterocyclic compounds, such as thienopyridines and other fused derivatives. This highlights their role as key intermediates in medicinal chemistry, providing a pathway to novel therapeutic agents with potential antibacterial and antifungal activities (Harb et al., 2006).
Inhibition of Enzymes
Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, revealing their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This suggests the compound's structural framework could be instrumental in developing cancer therapies (Gangjee et al., 2008).
Crystal Structure Analysis
The compound's structural analogs have been the subject of crystal structure analysis, contributing to the understanding of molecular conformations and interactions critical in drug design. Such studies provide valuable information for the development of novel drugs with optimized efficacy and reduced side effects (Subasri et al., 2016).
Urease Inhibition and Antimicrobial Activities
Research on novel 5-aryl thiophenes bearing sulphonylacetamide moieties has shown significant urease inhibition and antimicrobial activities. This opens up possibilities for their use in treating infections and diseases caused by urease-producing pathogens (Noreen et al., 2015).
Properties
CAS No. |
1223800-51-8 |
---|---|
Molecular Formula |
C23H24ClN3O4S2 |
Molecular Weight |
506.03 |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-2-3-4-16-7-11-19(12-8-16)33(30,31)20-14-26-23(27-22(20)29)32-15-21(28)25-13-17-5-9-18(24)10-6-17/h5-12,14H,2-4,13,15H2,1H3,(H,25,28)(H,26,27,29) |
InChI Key |
SIQHOQCMUMIBMV-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.